Sulfur tetrafluoride oxide

Vue d'ensemble

Description

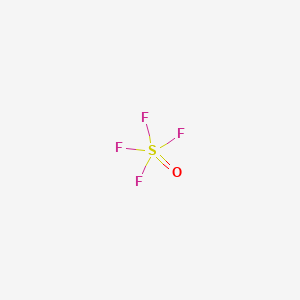

Sulfur tetrafluoride oxide, also known as thionyl tetrafluoride, is an inorganic compound with the chemical formula SOF₄. It is a colorless gas with a distorted trigonal bipyramidal molecular shape. The compound is notable for its unique bonding structure, where the oxygen atom is located on the equatorial plane, and the fluorine atoms occupy both axial and equatorial positions .

Méthodes De Préparation

Sulfur tetrafluoride oxide can be synthesized through several methods:

Reaction of Thionyl Fluoride with Fluorine Gas: This method was first discovered by Moissan and Lebeau in 1902.

Heating Sulfur Hexafluoride with Air: This method involves heating sulfur hexafluoride with air to 400°C.

Electrolysis of Hydrogen Fluoride with Sulfur Dioxide: This process also produces oxygen difluoride and sulfuryl fluoride.

Reaction of Silver Difluoride with Thionyl Fluoride: This reaction occurs at 200°C.

Analyse Des Réactions Chimiques

Hydrolysis Reactions

SOF₄ reacts vigorously with water, undergoing hydrolysis to produce multiple toxic and corrosive products:

-

Products : Hydrofluoric acid (HF), sulfurofluoridic acid (HSO₃F), and sulfuryl difluoride (SO₂F₂) .

-

Conditions : Reaction occurs readily at ambient temperatures.

-

Mechanism : The hydrolysis proceeds via intermediate formation of fluorosulfonic acid derivatives, with HF being a primary byproduct due to the high electronegativity of fluorine.

Reactions with Metals

SOF₄ reacts with mercury to yield thionyl fluoride (SOF₂) and mercurous fluoride (HgF):

-

Applications : Used to strip fluorine atoms from SOF₄, demonstrating its role as a fluorinating agent .

-

Safety : Mercury reactions require controlled conditions due to the toxicity of mercury compounds.

Reactions with Lewis Acids

SOF₄ acts as a Lewis base, forming stable adducts with strong Lewis acids like arsenic pentafluoride (AsF₅) and antimony pentafluoride (SbF₅):

-

Significance : These adducts highlight SOF₄’s amphoteric nature, enabling its use in catalysis and ionic synthesis.

Structural and Bonding Analysis

The molecular geometry of SOF₄ (Table 1) influences its reactivity. The equatorial oxygen and axial/equatorial fluorine atoms create a polarized electron distribution, facilitating nucleophilic and electrophilic interactions.

Table 1: Bond lengths and angles in SOF₄

| Parameter | Value |

|---|---|

| S–O bond length | 1.409 Å |

| Axial S–F bond length | 1.596 Å |

| Equatorial S–F bond length | 1.539 Å |

| F(equatorial)–S–F(equatorial) angle | 112.8° |

| O–S–F(axial) angle | 97.7° |

Reaction with Strong Bases

In alkaline conditions, SOF₄ decomposes to fluoride (F⁻) and fluorosulfate (

) ions:

Applications De Recherche Scientifique

Fluorinating Agent

SF4O is widely utilized as a fluorinating agent in organic synthesis. It allows for the introduction of fluorine atoms into specific substrates, which is crucial for developing pharmaceuticals and specialty chemicals . The ability to selectively introduce fluorine enhances the biological activity and stability of compounds.

Catalysis

The compound plays a role in catalytic processes involving sulfur and fluorine chemistry. Its amphoteric nature enables it to act as both a Lewis acid and a Lewis base, facilitating various chemical reactions . This dual functionality is particularly valuable in the synthesis of complex organic molecules.

Material Science

In material science, SF4O is studied for its unique bonding and structural properties. Research indicates that it can modify the surface properties of materials, making it useful in the development of advanced materials with tailored functionalities .

Case Study 1: Deoxofluorination of Graphite Oxide

A recent study demonstrated the deoxofluorination of graphite oxide using SF4O at controlled temperatures. The reaction led to the successful substitution of hydroxyl and carbonyl groups with fluorine, indicating potential applications in modifying carbon-based materials for electronics and energy storage .

Case Study 2: Organic Synthesis

In another investigation, researchers showcased the utility of SF4O in synthesizing organofluorine compounds. The study highlighted how SF4O could selectively introduce fluorine into various organic substrates, leading to derivatives that exhibit enhanced properties for pharmaceutical applications .

Health and Safety Considerations

While SF4O has valuable applications, it is crucial to note its hazardous nature:

- Toxicity: Highly toxic by inhalation; can cause severe respiratory irritation and skin burns.

- Corrosiveness: Reacts violently with water, releasing toxic gases .

Proper safety protocols must be followed when handling this compound to mitigate health risks.

Mécanisme D'action

The mechanism of action of sulfur tetrafluoride oxide involves its ability to act as both a Lewis acid and a Lewis base. This amphoteric nature allows it to participate in various chemical reactions, forming adducts with Lewis bases and reacting with fluoride acceptors and donors . The molecular targets and pathways involved include the formation of [SF₃]⁺ and [SF₅]⁻ salts, as well as adducts with Lewis bases .

Comparaison Avec Des Composés Similaires

Sulfur tetrafluoride oxide can be compared with other similar compounds such as:

Thionyl Fluoride (SOF₂): Both compounds contain sulfur, oxygen, and fluorine, but this compound has more fluorine atoms and a different molecular structure.

Sulfur Hexafluoride (SF₆): Sulfur hexafluoride is a highly inert compound with six fluorine atoms, whereas this compound is more reactive and has a different bonding arrangement.

Selenium Tetrafluoride (SeF₄): Selenium tetrafluoride is similar in structure but contains selenium instead of sulfur.

This compound’s unique properties, such as its amphoteric nature and ability to form various adducts, make it distinct from these similar compounds.

Activité Biologique

Sulfur tetrafluoride oxide () is a chemical compound that has garnered attention due to its unique properties and potential biological activities. As a member of the sulfur oxides, it exhibits significant reactivity and toxicity, which can influence its biological interactions. This article delves into the biological activity of this compound, analyzing its effects on living organisms, mechanisms of action, and relevant case studies.

This compound is a colorless gas with a distinct sulfur odor. It is characterized by high toxicity when inhaled and serves as a strong irritant to skin, eyes, and mucous membranes . The compound's structure allows it to participate in various chemical reactions, particularly those involving electron transfer and oxidative processes.

| Property | Value |

|---|---|

| Chemical Formula | F₄OS |

| Molecular Weight | 130.06 g/mol |

| Physical State | Gas |

| Odor | Distinct sulfur odor |

| Toxicity | Highly toxic |

The biological activity of this compound is primarily driven by its reactivity with biological molecules. It can induce oxidative stress by generating reactive oxygen species (ROS), leading to cellular damage. This oxidative mechanism may result in:

- Protein Denaturation : Interaction with thiol groups in proteins can lead to conformational changes, affecting enzyme activity.

- Lipid Peroxidation : The compound may initiate lipid peroxidation processes, which can disrupt cellular membranes and lead to cell death.

- DNA Damage : Oxidative stress can result in DNA strand breaks and mutations, potentially contributing to carcinogenesis.

Case Studies

- Inhalation Toxicity : A study investigating the inhalation effects of this compound on laboratory animals demonstrated significant respiratory distress and inflammatory responses. Histopathological examinations revealed damage to lung tissues consistent with oxidative injury .

- Cellular Models : Research utilizing cultured human epithelial cells exposed to varying concentrations of this compound indicated dose-dependent increases in ROS levels. This was correlated with reduced cell viability and increased markers of apoptosis .

- Environmental Impact : Investigations into the environmental persistence of this compound highlighted its potential to affect aquatic life through bioaccumulation and toxicity in marine organisms. The compound's reactivity with water leads to the formation of corrosive byproducts that are harmful to aquatic ecosystems .

Table 2: Summary of Biological Effects

Propriétés

IUPAC Name |

tetrafluoro(oxo)-λ6-sulfane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/F4OS/c1-6(2,3,4)5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUGWRBKBGKTKOX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O=S(F)(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

F4OS, SOF4 | |

| Record name | sulfur tetrafluoride oxide | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Sulfur_tetrafluoride_oxide | |

| Description | Chemical information link to Wikipedia. | |

| Record name | Thionyl tetrafluoride | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Thionyl_tetrafluoride | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30160060 | |

| Record name | (SP-5-21)-Sulfur fluoride oxide (SF4O) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30160060 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

124.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13709-54-1 | |

| Record name | Sulfur fluoride oxide (SF4O), (SP-5-21)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13709-54-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Sulfur tetrafluoride oxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013709541 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (SP-5-21)-Sulfur fluoride oxide (SF4O) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30160060 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.